molecular formula C10H10Br2O2 B3284666 3,5-Dibromo-2-propoxybenzaldehyde CAS No. 790232-18-7

3,5-Dibromo-2-propoxybenzaldehyde

Cat. No.: B3284666
CAS No.: 790232-18-7
M. Wt: 321.99 g/mol
InChI Key: PVQDISBTCKQRMH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol . This compound is characterized by the presence of two bromine atoms, a propoxy group, and an aldehyde group attached to a benzene ring. It is commonly used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-propoxybenzaldehyde typically involves the bromination of 2-propoxybenzaldehyde. The reaction is carried out by adding bromine to a solution of 2-propoxybenzaldehyde in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method allows for large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, and temperatures ranging from -78°C to room temperature.

    Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures ranging from 0°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or THF, and temperatures ranging from 0°C to room temperature.

Major Products Formed

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

    Oxidation: 3,5-Dibromo-2-propoxybenzoic acid.

    Reduction: 3,5-Dibromo-2-propoxybenzyl alcohol.

Scientific Research Applications

3,5-Dibromo-2-propoxybenzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-propoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxybenzaldehyde
  • 3,5-Dibromo-2-methoxybenzaldehyde
  • 3,5-Dibromo-2-ethoxybenzaldehyde

Comparison

Compared to its analogs, 3,5-Dibromo-2-propoxybenzaldehyde is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

3,5-dibromo-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQDISBTCKQRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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